

# **Application Notes and Protocols for Atomic Oxygen Resistant Coatings for Spacecraft**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of **atomic oxygen** (AO) resistant coatings for spacecraft operating in Low Earth Orbit (LEO). The protocols detailed below are intended to offer standardized procedures for the application and testing of these essential protective layers.

# Introduction to Atomic Oxygen and Material Degradation

In the LEO environment, from approximately 180 to 650 km in altitude, ultraviolet (UV) radiation from the sun causes the photodissociation of diatomic oxygen (O<sub>2</sub>) into highly reactive atomic oxygen (AO).[1] Spacecraft orbiting in this region travel at very high velocities, leading to collisions with AO particles that have kinetic energies of about 4.5 to 5 eV.[2][3] This energetic AO is a significant threat to many spacecraft materials, particularly polymers, which are widely used for thermal blankets, solar array substrates, and insulation. The repeated impact of AO can lead to surface erosion, mass loss, and degradation of the material's mechanical and optical properties, ultimately compromising spacecraft performance and lifespan.[4]

To mitigate this damage, protective coatings that are resistant to AO are applied to vulnerable surfaces. These coatings are typically inorganic materials like silicon dioxide (SiO<sub>2</sub>) or aluminum oxide (Al<sub>2</sub>O<sub>3</sub>), or hybrid organic-inorganic materials such as organosilicones.[1][5]



The ideal AO-resistant coating is dense, pinhole-free, flexible, and strongly adherent to the underlying substrate.[6]

### **Types of Atomic Oxygen Resistant Coatings**

Several classes of materials have been developed and tested for their resistance to **atomic oxygen**. The choice of coating depends on the substrate material, the specific LEO environment, and the required functional properties of the coated component.

- Inorganic Coatings: These are typically metal oxides with dense structures that provide excellent protection against AO. Common examples include silicon dioxide (SiO<sub>2</sub>), aluminum oxide (Al<sub>2</sub>O<sub>3</sub>), and tin oxide (SnO<sub>2</sub>).[1][5] While highly effective, they can be brittle and prone to cracking under thermal cycling or mechanical stress.[5][7]
- Organosilicon Coatings: These coatings, such as siloxanes, offer a combination of AO resistance and flexibility.[7] When exposed to AO, the organic components are etched away, leaving a passivating layer of silica (SiO<sub>2</sub>) that protects the underlying material.[8]
- Composite Coatings: These materials incorporate AO-resistant fillers, such as polyhedral oligomeric silsesquioxanes (POSS), into a polymer matrix.[2][5] The POSS cages form a protective silica layer upon exposure to AO. Another approach involves using materials like graphene as a protective layer.[2][3]

# Data Presentation: Performance of AO Resistant Coatings

The primary metric for evaluating the performance of an AO-resistant coating is its erosion yield  $(E_Y)$ , defined as the volume of material lost per incident oxygen atom  $(cm^3/atom)$ .[4] A lower erosion yield indicates greater resistance to **atomic oxygen**.



Coating Material	Substrate	Coating Thickness (nm)	Atomic Oxygen Fluence (atoms/cm²)	Erosion Yield (E <sub>Y</sub> ) (cm³/atom)	Reference
Uncoated Kapton	-	-	-	3.0 x 10 <sup>-24</sup>	[3][7]
Siloxane	Kapton	418	2.5 x 10 <sup>20</sup>	5.39 x 10 <sup>-27</sup>	[1]
Perhydropoly silazane (PHPS)- derived SiO <sub>x</sub>	Kapton	~200	1.5 x 10 <sup>21</sup>	5.13 x 10 <sup>-26</sup>	[7]
MIL-53(AI)	Polyimide (PI)	-	4.35 x 10 <sup>20</sup>	3.618 x 10 <sup>-25</sup>	[2]
Graphene	Kapton	-	-	(Mass loss reduced to 3.73% of uncoated)	[3]

### **Experimental Protocols**

# Protocol for Coating Deposition: Physical Vapor Deposition (PVD) of SiO<sub>2</sub>

This protocol describes a general procedure for depositing a silicon dioxide (SiO<sub>2</sub>) protective coating using a physical vapor deposition technique.

#### Materials and Equipment:

- Substrate material (e.g., Kapton® polyimide film)
- PVD system with an electron beam evaporator or sputtering source
- High-purity SiO<sub>2</sub> target or pellets



- Substrate holder and heater
- Vacuum chamber with pumps capable of reaching high vacuum (<10<sup>-6</sup> Torr)
- Thickness monitor (e.g., quartz crystal microbalance)
- Cleaning solvents (e.g., acetone, isopropyl alcohol)

- Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants.
   This can be done by wiping with lint-free cloths soaked in acetone, followed by isopropyl alcohol.
- Substrate Mounting: Securely mount the cleaned substrate onto the substrate holder in the PVD chamber.
- Chamber Pump-down: Evacuate the vacuum chamber to a base pressure of at least 10<sup>-6</sup>
   Torr to minimize contamination.
- Substrate Heating: If required for improved adhesion and film density, heat the substrate to the desired deposition temperature.
- Deposition:
  - o Initiate the deposition of SiO2 by either electron beam evaporation or sputtering.
  - Monitor the deposition rate and thickness in real-time using the quartz crystal microbalance.
  - Continue deposition until the desired coating thickness is achieved. A thickness of around
     200 nm has been shown to be effective.[9]
- Cool-down and Venting:
  - Once the deposition is complete, turn off the deposition source and allow the substrate to cool down.



- Slowly vent the chamber with an inert gas (e.g., nitrogen or argon) back to atmospheric pressure.
- Sample Removal: Carefully remove the coated substrate from the chamber.

## Protocol for Atomic Oxygen Exposure Testing: Plasma Asher

This protocol outlines the procedure for evaluating the AO resistance of coated materials using a ground-based plasma asher, which generates a low-energy oxygen plasma to simulate the LEO environment.

#### Materials and Equipment:

- · Plasma asher system
- Oxygen gas (high purity)
- Vacuum pump
- · Sample holder
- Coated and uncoated (control) material samples
- Analytical balance (microgram sensitivity)
- Scanning Electron Microscope (SEM)

- Sample Preparation:
  - Cut the coated and uncoated materials into small, uniform coupons.
  - Dehydrate the samples in a vacuum oven to remove any absorbed water.
  - Accurately weigh each sample using a microgram-sensitive analytical balance and record the initial mass (G₀).[10]



- Sample Mounting: Place the samples in the plasma asher chamber on a clean sample holder. Ensure that the surfaces to be tested are facing the plasma source.
- Plasma Exposure:
  - Evacuate the chamber to the desired base pressure (e.g., 5 x 10<sup>-3</sup> Pa).[1]
  - Introduce a controlled flow of high-purity oxygen gas.
  - Generate the oxygen plasma by applying radio frequency (RF) or microwave power.
     Typical parameters include a microwave power source frequency of 2.45 GHz.[1][11]
  - Expose the samples for a predetermined duration to achieve the desired AO fluence. The
     atomic oxygen flux can be on the order of 1.0 x 10<sup>15</sup> atoms/cm<sup>2</sup>/s.[11]
- Post-Exposure Analysis:
  - After the exposure is complete, turn off the plasma and vent the chamber.
  - Carefully remove the samples and re-weigh them to determine the final mass (G<sub>1</sub>).[10]
  - Calculate the mass loss (ΔM = G<sub>0</sub> G<sub>1</sub>).
  - Calculate the erosion yield ( $E_Y$ ) using the following formula:[1]  $E_Y = \Delta M / (A * \rho * F)$  where:
    - A is the exposed surface area of the sample (cm²)
    - ρ is the density of the material (g/cm³)
    - F is the total **atomic oxygen** fluence (atoms/cm<sup>2</sup>)
  - Examine the surface morphology of the exposed samples using a Scanning Electron
     Microscope (SEM) to observe any changes in texture, cracking, or undercutting.

### **Protocol for Adhesion Testing: ASTM D3359 (Tape Test)**

This protocol describes the standard tape test method for assessing the adhesion of coatings to flexible substrates.



#### Materials and Equipment:

- Coated substrate
- Sharp cutting tool (scalpel or razor blade)
- Cutting guide or template
- Pressure-sensitive adhesive tape (as specified in ASTM D3359)
- Soft brush
- · Magnifying glass

- Test Method A (X-Cut):
  - Make two cuts in the coating in the form of an "X". The cuts should be approximately 40
    mm long and intersect near the middle at an angle between 30 and 45 degrees.
  - Ensure the cuts penetrate through the coating to the substrate.
- Test Method B (Cross-Cut):
  - For films with a thickness up to 50 μm, make a series of six parallel cuts 2 mm apart.
     Make a second series of six parallel cuts at a 90-degree angle to and centered on the first set to create a grid.[12][13]
  - $\circ~$  For films with a thickness between 50  $\mu m$  and 125  $\mu m,$  increase the spacing between cuts to 5 mm.[12][13]
- Tape Application:
  - Place the center of the pressure-sensitive tape over the cut area.
  - Firmly press the tape onto the surface, ensuring good contact.
- Tape Removal:



- Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.
- Adhesion Assessment:
  - Visually inspect the grid area for any removal of the coating.
  - Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to
     0B: flaking and detachment worse than 4B).[14]

# Protocol for Thermal Cycling Testing: MIL-STD-883, Method 1010

This protocol provides a procedure for evaluating the durability of coated materials under thermal stress, which is crucial for spacecraft components that experience extreme temperature variations in orbit.

#### Materials and Equipment:

- Thermal cycling chamber (dual or single chamber system)
- Coated material samples
- Fixtures for mounting samples

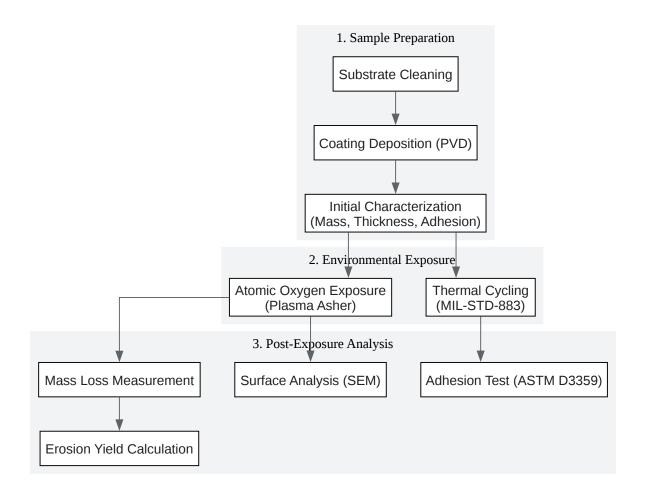
- Sample Mounting: Securely mount the coated samples in the thermal cycling chamber. Ensure that there is adequate air circulation around each sample.[6]
- Thermal Cycling:
  - Subject the samples to a specified number of thermal cycles. A typical test might involve 100 cycles.
  - Each cycle consists of a high-temperature dwell and a low-temperature dwell, with a controlled transition time between them.



- A common temperature range for non-operating components is -55°C to +125°C.[15][16]
- The dwell time at each temperature extreme should be sufficient to allow the sample to reach thermal equilibrium (typically at least 10 minutes).
- The transfer time between the hot and cold zones should not exceed one minute.[6][15]
- · Post-Test Inspection:
  - After the completion of the required number of cycles, visually inspect the samples for any signs of cracking, delamination, or other physical damage.
  - Further testing, such as the adhesion test (ASTM D3359), can be performed to assess any degradation in coating adhesion.

### **Visualizations**





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Caption: Experimental workflow for the evaluation of **atomic oxygen** resistant coatings.





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Caption: Degradation and protection mechanism of an organosilicon AO-resistant coating.

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- To cite this document: BenchChem. [Application Notes and Protocols for Atomic Oxygen Resistant Coatings for Spacecraft]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103892#development-of-atomic-oxygen-resistant-coatings-for-spacecraft]

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